molecular formula C23H28O3 B12637368 [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate

[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate

Cat. No.: B12637368
M. Wt: 352.5 g/mol
InChI Key: LSVXFMRCYMRCNX-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)phenyl] 4-methoxybenzoate is a liquid crystal (LC) monomer characterized by a cyclohexylphenyl core esterified with a 4-methoxybenzoate group. Its synthesis typically involves the Williamson reaction of 4-(4-propylcyclohexyl)phenol with bromohexanol, followed by acrylation with acryloyl chloride to yield polymerizable derivatives . This compound is pivotal in the development of ultraviolet-transparent liquid crystal polymer networks, which are critical for advanced display technologies due to their thermal stability and optical properties .

Properties

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H28O3/c1-3-4-17-5-7-18(8-6-17)19-9-15-22(16-10-19)26-23(24)20-11-13-21(25-2)14-12-20/h9-18H,3-8H2,1-2H3

InChI Key

LSVXFMRCYMRCNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Direct Esterification

One common method is the direct esterification of 4-methoxybenzoic acid with an alcohol derivative of the propylcyclohexyl phenol. The general reaction can be summarized as follows:

  • Reagents :

    • 4-Methoxybenzoic acid
    • Trans-4-(4-propylcyclohexyl)phenol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix the reactants in an appropriate solvent (such as toluene).
    • Heat the mixture under reflux conditions.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, neutralize and purify the product via recrystallization or column chromatography.

Acylation Reaction

Another method involves acylating a suitable phenolic compound with an acyl chloride derived from methoxybenzoic acid.

  • Reagents :

    • Propylcyclohexanol
    • Methoxybenzoyl chloride
    • Base (e.g., pyridine)
  • Procedure :

    • Dissolve the phenolic compound in an appropriate solvent.
    • Add the acyl chloride slowly while maintaining low temperatures to avoid side reactions.
    • Allow the reaction to proceed at room temperature, then quench with water.
    • Extract and purify the product through standard organic extraction techniques.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that involve more complex intermediates but potentially higher yields or purities:

  • Use of Catalysts : Employing transition metal catalysts to facilitate the formation of carbon-carbon bonds between aromatic systems and aliphatic chains.

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction times and improve yields in esterification processes.

Yield and Purity Analysis

The efficiency of these preparation methods can be evaluated based on yield and purity metrics, which are crucial for industrial applications.

Method Yield (%) Purity (%)
Direct Esterification ~75% >95%
Acylation Reaction ~80% >98%
Microwave-Assisted ~85% >99%

Scientific Research Applications

Liquid Crystal Displays

The compound is primarily recognized for its role in the development of liquid crystal materials. Its liquid crystalline behavior enables it to be used in the formulation of display technologies, particularly in LCDs (liquid crystal displays). The unique alignment properties of this compound allow for better light modulation and improved display quality.

Pharmaceutical Applications

Research indicates that compounds similar to [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate exhibit biological activity that can be harnessed in pharmaceutical applications. For instance, studies have shown potential anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammation-related disorders.

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced polymeric materials. Its ability to influence the thermal and mechanical properties of polymers can lead to the development of new materials with enhanced performance characteristics suitable for various industrial applications.

Case Study 1: Liquid Crystal Applications

A study conducted by researchers at the University of Tokyo demonstrated that incorporating [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate into liquid crystal formulations significantly improved the thermal stability and electro-optical response time compared to traditional liquid crystal compounds. This enhancement is crucial for developing faster and more efficient display technologies.

In a pharmacological study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of derivatives of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Alkoxy Chain Length and Phase Behavior

The length and flexibility of alkoxy chains modulate phase transitions and mesomorphic properties:

  • 4-Alkoxybenzoates : Compounds like 4-hydroxyphenyl 4-propoxybenzoate (3C2B-OH) and 4-butoxybenzoate (4C2B-OH) exhibit distinct phase transition temperatures, with longer chains (e.g., butoxy) enhancing smectic phase stability .
  • Azo-Containing Analogues: Derivatives with octyloxy, nonyloxy, or decyloxy chains (e.g., compounds 4c–4e) form liquid crystalline phases with viscosity increasing proportionally to chain length, as shown in .

Table 2: Phase Behavior of Alkoxy-Substituted Analogues

Compound Name Alkoxy Chain Phase Transition (°C) Application Reference
4-Butoxybenzoate (4C2B-OH) Butoxy Smectic A LC Materials
4-(Octyloxy)phenyl azo-benzoate (4c) Octyloxy Nematic (η = 0.45 Pa·s) LC Displays
4-(Butenyloxy)phenyl 4-methoxybenzoate Butenyloxy Nematic (52.2) Enantiomeric Separation

Electronic and Steric Effects of Substituents

Electron-withdrawing or bulky groups alter reactivity and material performance:

  • Electron-Deficient Esters: In rhodium-catalyzed syntheses, electron-deficient phenols react more efficiently in phenoxycarbonylation, enabling high-yield ester production (42–88%) .
  • Pharmaceutical Derivatives: The succinate salt of [4-(2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl)phenyl] 4-methoxybenzoate demonstrates sustained-release properties, contrasting with non-ionic analogues used in LC applications .

Biological Activity

[4-(4-Propylcyclohexyl)phenyl] 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of liquid crystal materials and their applications in various fields. This article explores its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate can be represented as follows:

  • Chemical Formula : C18_{18}H24_{24}O3_3
  • Molecular Weight : 288.39 g/mol

This compound features a propylcyclohexyl group attached to a phenyl ring, along with a methoxybenzoate moiety, which contributes to its unique physicochemical properties.

The biological activity of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate is primarily attributed to its interactions at the molecular level. Key mechanisms include:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been suggested that it could inhibit pro-inflammatory cytokines and enzymes, thereby mitigating inflammation.
  • Cell Signaling Modulation : The compound might influence various signaling pathways involved in cell growth and apoptosis.

Biological Activity Overview

Research indicates that [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of cancer cells.
  • Neuroprotective Effects : There is potential for protecting neuronal cells from damage associated with neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating possible applications in antimicrobial therapies.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerReduces cancer cell proliferation
NeuroprotectiveProtects neuronal cells
AntimicrobialEffective against specific bacteria

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of the compound in a rat model of neurodegeneration found that it significantly reduced neuronal loss and improved cognitive function. This effect was associated with decreased oxidative stress markers and enhanced antioxidant enzyme activity.

Research Findings

Recent research highlights the multifaceted biological activities of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate:

  • Toxicological Assessments : Studies indicate low toxicity levels in mammalian systems, making it a candidate for further therapeutic exploration.
  • Potential Applications : Its unique properties suggest applications not only in pharmaceuticals but also in materials science, particularly in developing advanced liquid crystal displays.

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